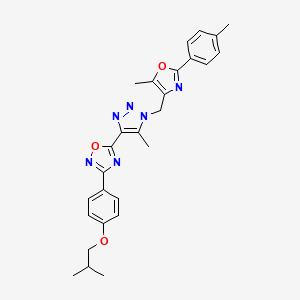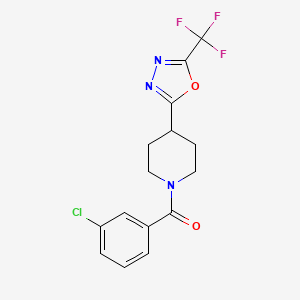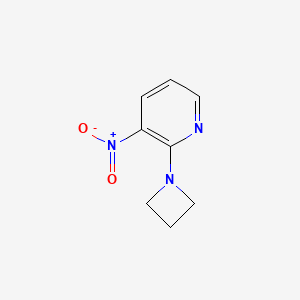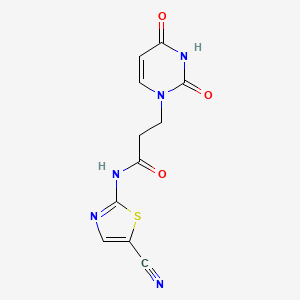![molecular formula C18H19F3N4O4 B2400217 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034556-69-7](/img/structure/B2400217.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19F3N4O4 and its molecular weight is 412.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
The synthesis and reactions of heterocyclic compounds, such as triazolopyridines, are of significant interest in medicinal chemistry and material science due to their potential biological activities and applications in developing new pharmaceuticals and materials. For instance, compounds involving triazolopyridine structures have been synthesized through reactions with pyridinium salts, showcasing their versatility in creating diverse heterocyclic frameworks (Dawood, 2004).
Molecular Structure and Design
The study of molecular structures, including triazolopyridines, provides insights into their potential as pharmacological probes or therapeutic agents. For example, the design of novel inhibitors targeting specific biological pathways can be informed by the structural analysis of such compounds, leveraging their ability to interact with biological molecules in a specific manner (Ahmed et al., 2017).
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis and evaluation of novel compounds with potential antimicrobial and antifungal activities. Compounds derived from similar structural frameworks have shown efficacy against various bacterial and fungal strains, highlighting the therapeutic potential of these chemical structures in addressing infectious diseases (Hassan, 2013; Abunada et al., 2008).
Drug Development and Pharmacological Properties
The development of new drugs often involves the exploration of complex heterocyclic compounds due to their diverse pharmacological properties. Research in this area includes synthesizing and testing new compounds for activities such as anticonvulsant properties, highlighting the potential of these molecules in developing treatments for neurological disorders (Gitto et al., 2003).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4/c1-10(29-12-3-4-13-14(6-12)28-9-27-13)17(26)22-7-16-24-23-15-5-2-11(8-25(15)16)18(19,20)21/h3-4,6,10-11H,2,5,7-9H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMIJPCZBRHHIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1CC(CC2)C(F)(F)F)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)
![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B2400142.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)
![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)


![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)